N,N-Dibenzylethanolamine
CAS No.: 101-06-4
Cat. No.: VC21010734
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101-06-4 |
|---|---|
| Molecular Formula | C16H19NO |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 2-(dibenzylamino)ethanol |
| Standard InChI | InChI=1S/C16H19NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
| Standard InChI Key | WTTWSMJHJFNCQB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2 |
Introduction
Chemical and Physical Properties
N,N-Dibenzylethanolamine possesses distinct physicochemical properties that make it suitable for various applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physicochemical Properties of N,N-Dibenzylethanolamine
The compound exhibits interesting solubility characteristics that reflect its dual hydrophobic-hydrophilic nature. It is very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform . This solubility profile is particularly relevant for its application in various chemical reactions and formulations.
The molecular flexibility (0.53325) and complexity (0.49511) values indicate that N,N-Dibenzylethanolamine has moderate conformational flexibility and structural complexity , which can impact its reactivity and binding properties in various applications.
Applications and Uses
N,N-Dibenzylethanolamine has found applications across multiple domains due to its unique structural features and reactivity profile.
Pharmaceutical Applications
The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the production of:
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Antihistamines: The tertiary amine structure makes it useful in synthesizing antihistamine compounds .
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Central Nervous System (CNS) Drugs: Its ability to cross the blood-brain barrier makes derivatives valuable in CNS-active medications .
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Drug Delivery Systems: The compound's amphiphilic nature (containing both hydrophilic and hydrophobic regions) makes it potentially useful in drug delivery formulations .
Catalytic Applications
N,N-Dibenzylethanolamine has demonstrated utility as:
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Catalyst Precursor: Particularly effective in asymmetric hydrogenation reactions where the chiral environment can be tuned for stereoselective synthesis .
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Ligand in Organometallic Chemistry: The nitrogen atom can coordinate with metals to form complexes useful in catalytic transformations.
Industrial Applications
Other industrial applications include:
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Agrochemical Formulations: Used in the synthesis of certain agricultural chemicals .
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Specialty Polymer Additives: The hydroxyl group can participate in polymerization reactions, making it useful as an additive in specialty polymer formulations .
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Chemical Intermediates: Serves as a building block for more complex molecules in fine chemical synthesis.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 242.15395 | 158.0 |
| [M+Na]⁺ | 264.13589 | 171.5 |
| [M+NH₄]⁺ | 259.18049 | 167.2 |
| [M+K]⁺ | 280.10983 | 162.9 |
| [M-H]⁻ | 240.13939 | 163.6 |
| [M+Na-2H]⁻ | 262.12134 | 168.1 |
| [M]⁺ | 241.14612 | 161.6 |
| [M]⁻ | 241.14722 | 161.6 |
These values could facilitate the development of sensitive and selective analytical methods for detecting and quantifying N,N-Dibenzylethanolamine in complex matrices .
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98.0% |
| Moisture (Karl Fischer) | ≤0.5% |
| Residual Solvents | ≤500 ppm (total) |
| Heavy Metals | ≤10 ppm |
| Particle Size | Customizable from 50-200 mesh |
These specifications ensure the reliability and reproducibility of results when N,N-Dibenzylethanolamine is used in research or industrial applications .
Comparison with Similar Compounds
Understanding the relationship between N,N-Dibenzylethanolamine and structurally related compounds provides valuable context for its properties and applications.
Comparison with Other Ethanolamines
Ethanolamine and its derivatives share the basic 2-aminoethanol structure but differ in substitution patterns:
Table 4: Comparison of N,N-Dibenzylethanolamine with Related Ethanolamines
| Compound | Structure | Key Differences |
|---|---|---|
| Ethanolamine | H₂N-CH₂-CH₂-OH | Primary amine; more hydrophilic; higher basicity |
| N-Methylethanolamine | CH₃-NH-CH₂-CH₂-OH | Secondary amine; smaller alkyl substituent |
| N,N-Dimethylethanolamine | (CH₃)₂N-CH₂-CH₂-OH | Tertiary amine with methyl groups instead of benzyl groups; less sterically hindered |
| N,N-Dibenzylethanolamine | (C₆H₅CH₂)₂N-CH₂-CH₂-OH | Tertiary amine with two benzyl groups; more lipophilic; sterically hindered |
The substitution of hydrogen atoms with benzyl groups in N,N-Dibenzylethanolamine significantly alters its physicochemical properties compared to simpler ethanolamines. The benzyl groups increase lipophilicity, decrease water solubility, and provide steric bulk that can affect reactivity .
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